molecular formula C12H7ClN2O B1628713 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole CAS No. 54628-03-4

2-(6-Chloropyridin-3-yl)-1,3-benzoxazole

Cat. No. B1628713
CAS RN: 54628-03-4
M. Wt: 230.65 g/mol
InChI Key: XJWQTNSNYCTDNN-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-1,3-benzoxazole, also known as CPB, is a heterocyclic compound that has been gaining interest among chemists and scientists due to its unique properties, and its potential applications in various fields. CPB is a versatile compound that can be used as a building block for further synthesis and for the development of various pharmaceuticals, cosmetics, and materials.

Scientific Research Applications

Synthesis of Other Compounds

This compound can be used as a starting material or intermediate in the synthesis of other complex compounds. For example, it is used in the process for preparing [3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]cyanamide .

Pesticide Research

Compounds with similar structures have been used in the development of pesticides. For instance, imidacloprid, a widely used insecticide, has a similar structure .

Environmental Monitoring

Residues of similar compounds have been monitored in environmental samples, such as fruits, vegetables, and water . This suggests potential applications in environmental monitoring and analysis.

Mechanism of Action

Target of Action

The primary target of 2-(6-Chloro-3-pyridinyl)-1,3-benzoxazole, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .

Mode of Action

Imidacloprid acts on the central nervous system of insects by interfering with the transmission of stimuli . Specifically, it causes a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, Imidacloprid prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death .

Biochemical Pathways

The biochemical pathways affected by Imidacloprid involve the disruption of the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway leads to an accumulation of acetylcholine, an important neurotransmitter, resulting in constant nerve stimulation and eventual failure of the insect’s nervous system .

Pharmacokinetics

It is known that imidacloprid is a systemic insecticide, meaning it can be absorbed and distributed throughout a plant to protect it from pests .

Result of Action

The result of Imidacloprid’s action is the paralysis and eventual death of the insect . This is due to the overstimulation of the insect’s nervous system caused by the blockage of the nicotinergic neuronal pathway .

Action Environment

The action of Imidacloprid can be influenced by various environmental factors. For instance, its degradation is faster under direct sunlight and at higher soil moisture . Moreover, the formation of humic acid-Imidacloprid complexes can decrease the concentration of Imidacloprid in the water phase, further decreasing its adsorption on microplastics .

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWQTNSNYCTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594743
Record name 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-3-yl)-1,3-benzoxazole

CAS RN

54628-03-4
Record name 2-(6-Chloropyridin-3-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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